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molecular formula C12H7BrN4O2 B8598412 5-bromo-4-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine

5-bromo-4-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8598412
M. Wt: 319.11 g/mol
InChI Key: RFWNHSNIAFMOPA-UHFFFAOYSA-N
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Patent
US08993756B2

Procedure details

To 4-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine (12 g, 50 mmol) in DMF (167 mL) was added NBS (10.2 g, 57.4 mmol) and the mixture stirred for 30 minutes. Water (833 mL) was added which led to the precipitation of the desired product. The reaction mixture was allowed to stir for 15 minutes before being filtered and washed with 500 mL of water to give 5-bromo-4-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine. LRMS (ESI) calc'd for C12H8BrN4O2[M+H]+: 319, found 319.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
167 mL
Type
solvent
Reaction Step One
Name
Quantity
833 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[C:11]3[CH:18]=[CH:17][NH:16][C:12]=3[N:13]=[CH:14][N:15]=2)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].C1C(=O)N([Br:26])C(=O)C1.O>CN(C=O)C>[Br:26][C:18]1[C:11]2[C:10]([C:6]3[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=3)=[N:15][CH:14]=[N:13][C:12]=2[NH:16][CH:17]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=1C2=C(N=CN1)NC=C2
Name
Quantity
10.2 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
167 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
833 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
led to the precipitation of the desired product
STIRRING
Type
STIRRING
Details
to stir for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
before being filtered
WASH
Type
WASH
Details
washed with 500 mL of water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CNC=2N=CN=C(C21)C2=CC(=CC=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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